![molecular formula C24H19N7O B7468741 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide, also known as MP-124, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-124 is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has been shown to inhibit the activation of these pathways, leading to a decrease in inflammation and oxidative stress. In addition, this compound has been shown to activate the Nrf2/ARE pathway, leading to an increase in antioxidant activity and protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β, an increase in antioxidant activity, and a decrease in oxidative stress markers such as MDA and ROS. In addition, this compound has been shown to have analgesic effects, leading to a decrease in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide for lab experiments is its high purity and stability, making it easy to handle and store. In addition, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use as an analgesic for the treatment of chronic pain. In addition, further studies are needed to understand the long-term effects of this compound and its potential side effects. Finally, the development of more cost-effective synthesis methods for this compound may lead to its increased use in scientific research.
Métodos De Síntesis
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-(tetrazol-1-yl)benzeneboronic acid with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography, yielding this compound in high purity.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, including its neuroprotective, anti-inflammatory, and analgesic effects. This compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c1-17-7-9-18(10-8-17)23-22(15-30(27-23)20-5-3-2-4-6-20)24(32)26-19-11-13-21(14-12-19)31-16-25-28-29-31/h2-16H,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNVEJWKGBDFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

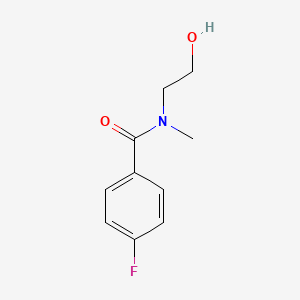
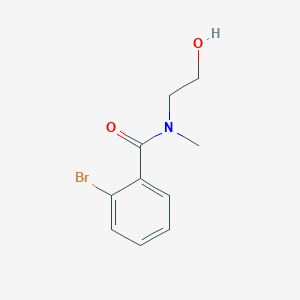
![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)
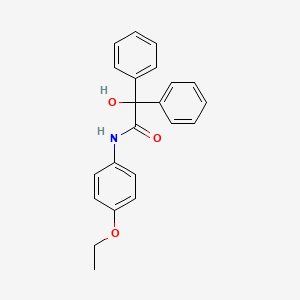
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
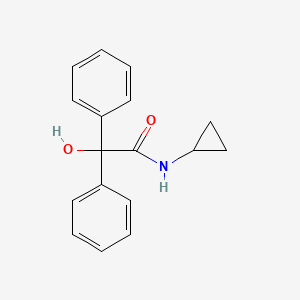
![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
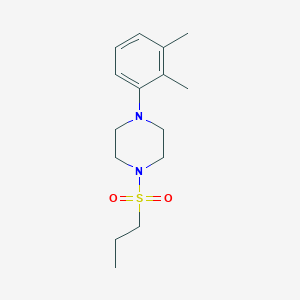
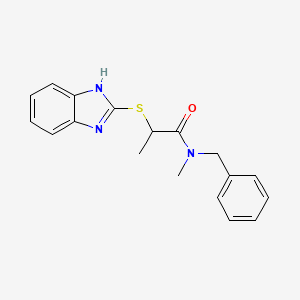
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
